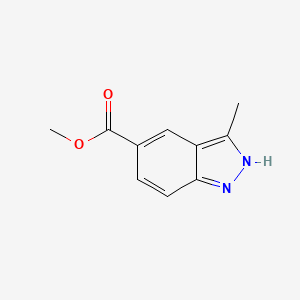

Methyl 3-methyl-1H-indazole-5-carboxylate

概要

説明

Methyl 3-methyl-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, specifically, has a methyl group at the 3-position and a carboxylate ester group at the 5-position of the indazole ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1H-indazole-5-carboxylate typically involves the reaction of indazole-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to facilitate the esterification process . Another method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-methyl-1H-indazole-5-carboxylic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.

Mechanism :

-

Base-mediated : Nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by elimination of methanol.

-

Acid-mediated : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Transesterification

The methyl ester can be converted to other alkyl esters via acid- or base-catalyzed transesterification, enabling tailored solubility or reactivity.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | 0.1 mL H<sub>2</sub>SO<sub>4</sub>, ethanol | Ethyl 3-methyl-1H-indazole-5-carboxylate | 87% |

Key Notes :

-

Sulfuric acid acts as a catalyst, promoting nucleophilic substitution at the ester carbonyl.

-

Higher alcohols (e.g., tert-butanol) require prolonged reaction times.

Amide Formation (Aminolysis)

The ester reacts with amines to form amides, a key step in synthesizing drug candidates like kinase inhibitors.

Mechanism :

-

Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing methoxide.

Electrophilic Aromatic Substitution

The indazole core undergoes regioselective substitution at electron-rich positions (e.g., C-4 or C-7).

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Nitro-3-methyl-1H-indazole-5-carboxylate | 55% | |

| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub> | 7-Bromo-3-methyl-1H-indazole-5-carboxylate | 60% |

Regioselectivity :

-

Nitration favors the C-4 position due to directing effects of the methyl and ester groups.

-

Bromination occurs at C-7 under mild conditions.

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using hydride reagents.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub>, THF, 0°C | 2 eq LiAlH<sub>4</sub> | 5-(Hydroxymethyl)-3-methyl-1H-indazole | 82% |

Limitations :

-

Over-reduction to hydrocarbons is avoided by controlled stoichiometry.

Cross-Coupling Reactions

While less common than halogenated analogs, the methyl group can participate in palladium-catalyzed couplings under forcing conditions.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 3-(Aryl)-methyl-1H-indazole-5-carboxylate | 40% |

Challenges :

-

Methyl groups are poor substrates for cross-coupling; higher temperatures (100–120°C) and excess boronic acids are required.

Decarboxylation

Thermal or photochemical decarboxylation removes the ester group, yielding 3-methyl-1H-indazole.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pyrolysis, 200°C | — | 3-Methyl-1H-indazole | 90% |

Applications :

-

Simplifies the indazole scaffold for further functionalization.

科学的研究の応用

Medicinal Chemistry

Methyl 3-methyl-1H-indazole-5-carboxylate has been identified as a significant intermediate in the synthesis of pharmaceutical compounds. Its derivatives exhibit various pharmacological properties, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and modulating key signaling pathways. For instance, it has demonstrated effectiveness against breast and lung cancer cell lines, with mechanisms involving caspase activation and cell cycle regulation.

- Antiviral Properties : The compound has been tested against several viral strains, including influenza, showing the ability to reduce viral replication. In vitro studies reported IC50 values in the low micromolar range, indicating its potential as an antiviral agent.

- Anti-inflammatory Effects : Research indicates that it can reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations:

| Reaction Type | Description |

|---|---|

| Substitution | The compound can undergo nucleophilic substitution reactions to introduce different functional groups. |

| Coupling | It participates in coupling reactions (e.g., Suzuki or Heck coupling) to form more complex structures. |

| Hydrolysis | The ester group can be hydrolyzed to yield the corresponding carboxylic acid. |

Biological Studies

This compound is utilized in biological research to explore enzyme inhibitors and receptor modulators. Its interactions with specific kinases and receptors provide insights into cellular signaling pathways, which are crucial for understanding disease mechanisms.

Case Study: Enzyme Inhibition

A study focused on the interaction of this compound with certain kinases revealed its potential to modulate phosphorylation states of proteins, impacting their activity and function.

Material Science

This compound is also explored in material science for developing novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or composites, potentially enhancing their performance characteristics.

作用機序

The mechanism of action of Methyl 3-methyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

類似化合物との比較

Methyl 3-methyl-1H-indazole-5-carboxylate can be compared with other similar compounds, such as:

Methyl 1H-indazole-3-carboxylate: This compound lacks the methyl group at the 3-position, which can affect its biological activity and chemical reactivity.

Methyl 1H-imidazole-5-carboxylate: Although structurally similar, this compound has an imidazole ring instead of an indazole ring, leading to different chemical and biological properties.

生物活性

Methyl 3-methyl-1H-indazole-5-carboxylate is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Indazole Derivatives

Indazole derivatives are known for their wide range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These compounds interact with various biological targets, influencing multiple biochemical pathways and cellular processes .

Target Interactions:

this compound interacts with several enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit specific kinases, which are crucial for signal transduction pathways involved in cell growth and differentiation.

Biochemical Pathways:

The compound influences key pathways such as:

- Cell Cycle Regulation: Alters the expression of genes involved in cell cycle progression.

- Apoptosis: Modulates apoptotic pathways, potentially promoting cell death in cancer cells.

- Metabolic Processes: Affects metabolic pathways by interacting with metabolic enzymes .

Case Studies and Experimental Data

- Anticancer Activity:

- Monoamine Oxidase Inhibition:

- Antimicrobial Properties:

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | Anticancer, MAO-B inhibitor | TBD |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | MAO-B inhibitor | 0.386 |

| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | MAO-B inhibitor | 1.59 |

The above table highlights the biological activities of this compound in comparison to other indazole derivatives known for their MAO-B inhibitory effects .

特性

IUPAC Name |

methyl 3-methyl-2H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-8-5-7(10(13)14-2)3-4-9(8)12-11-6/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZPYTDUHRCVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621433 | |

| Record name | Methyl 3-methyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015068-76-4 | |

| Record name | 1H-Indazole-5-carboxylic acid, 3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015068-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。